

The Role of Jasmonic Acid in Orchestrating Plant Senescence: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Jasmonic acid*

Cat. No.: B030624

[Get Quote](#)

Abstract

Plant senescence is a highly regulated, terminal phase of development involving the systematic degradation of cellular structures and the remobilization of nutrients to developing tissues. The phytohormone **jasmonic acid** (JA) has emerged as a critical signaling molecule in the induction and progression of senescence. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning JA's contribution to plant senescence processes. We will dissect the core JA signaling pathway, explore its intricate crosstalk with other hormonal signals, and detail the roles of key transcription factors that execute the senescence program. Furthermore, this guide offers field-proven, step-by-step protocols for essential experiments to empower researchers in their investigation of this complex biological process.

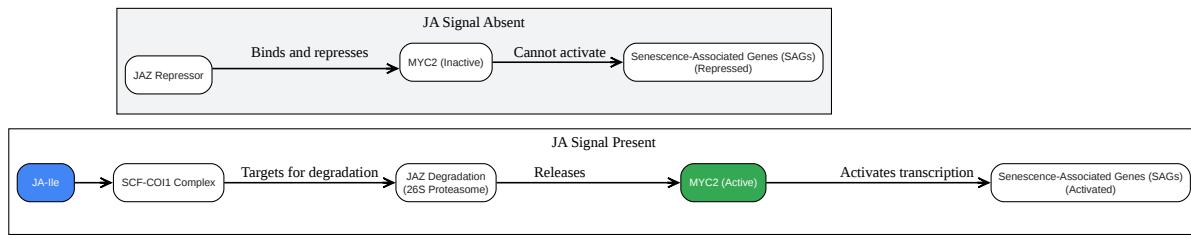
Introduction: Jasmonic Acid as a Senescence Inducer

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that regulate a wide array of plant defense and developmental processes.

[1][2][3] One of the most well-documented roles of JAs is their ability to promote senescence.

[4][5][6][7] Exogenous application of methyl jasmonate (MeJA) can induce premature senescence in both attached and detached leaves, leading to hallmark symptoms such as chlorophyll degradation and the upregulation of senescence-associated genes (SAGs).[5][6][7]

[8] Conversely, mutants with defects in JA biosynthesis or signaling often exhibit delayed


senescence phenotypes.[4] This underscores the necessity of a functional JA signaling pathway for the timely execution of the senescence program.[5][6][7]

The causality behind this is rooted in the plant's strategy to reallocate resources. As leaves age or experience stress, JA levels rise, triggering a signaling cascade that initiates the breakdown of macromolecules.[5][6][7] This process is not a chaotic decay but a highly organized dismantling of cellular components to salvage valuable nutrients for transport to sinks such as developing seeds, fruits, or storage organs.

The Core Jasmonic Acid Signaling Pathway in Senescence

The perception and transduction of the JA signal are central to its function in promoting senescence. The core signaling module consists of the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the master transcription factor MYC2.[9]

In the absence of a senescence-inducing signal, JAZ proteins bind to and repress the activity of MYC2 and other transcription factors. This prevents the expression of JA-responsive genes, including those that drive senescence. Upon the accumulation of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), a co-receptor complex is formed between COI1 and JAZ proteins.[9] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of a vast array of downstream target genes that initiate and advance the senescence process.[9]

[Click to download full resolution via product page](#)

Figure 1: Core Jasmonic Acid Signaling Pathway.

Key Transcription Factors Orchestrating JA-Induced Senescence

The activation of the JA signaling pathway unleashes a transcriptional cascade mediated by several families of transcription factors. These proteins act as the primary effectors, directly regulating the expression of genes responsible for the physiological and biochemical changes observed during senescence.

MYC Transcription Factors: The Master Regulators

MYC2, a basic helix-loop-helix (bHLH) transcription factor, is a central hub in the JA signaling network.^[9] Once released from JAZ-mediated repression, MYC2 directly binds to the promoters of numerous SAGs, activating their expression.^[8] For instance, MYC2, along with its homologs MYC3 and MYC4, activates the expression of genes involved in chlorophyll degradation, such as PHEOPHORBIDE a OXYGENASE (PAO).^[8]

Furthermore, MYC2 plays a crucial role in the accumulation of reactive oxygen species (ROS), which are potent signaling molecules that accelerate senescence. MYC2 achieves this by directly repressing the expression of CATALASE2 (CAT2), an enzyme responsible for

detoxifying hydrogen peroxide (H_2O_2). This repression leads to an increase in cellular H_2O_2 levels, thereby promoting senescence.

TCP Transcription Factors: Antagonistic Regulation

The TEOSINTE BRANCHED1/CYCLOIDEA/PROLIFERATING CELL FACTOR (TCP) family of transcription factors provides a fascinating example of antagonistic regulation within the JA pathway.^{[10][11][12]} Class II TCPs, which are targeted by microRNA319, generally promote JA biosynthesis and senescence.^{[8][11]} They directly activate the expression of LIPOXYGENASE2 (LOX2), a key enzyme in the JA biosynthesis pathway.^{[10][11]}

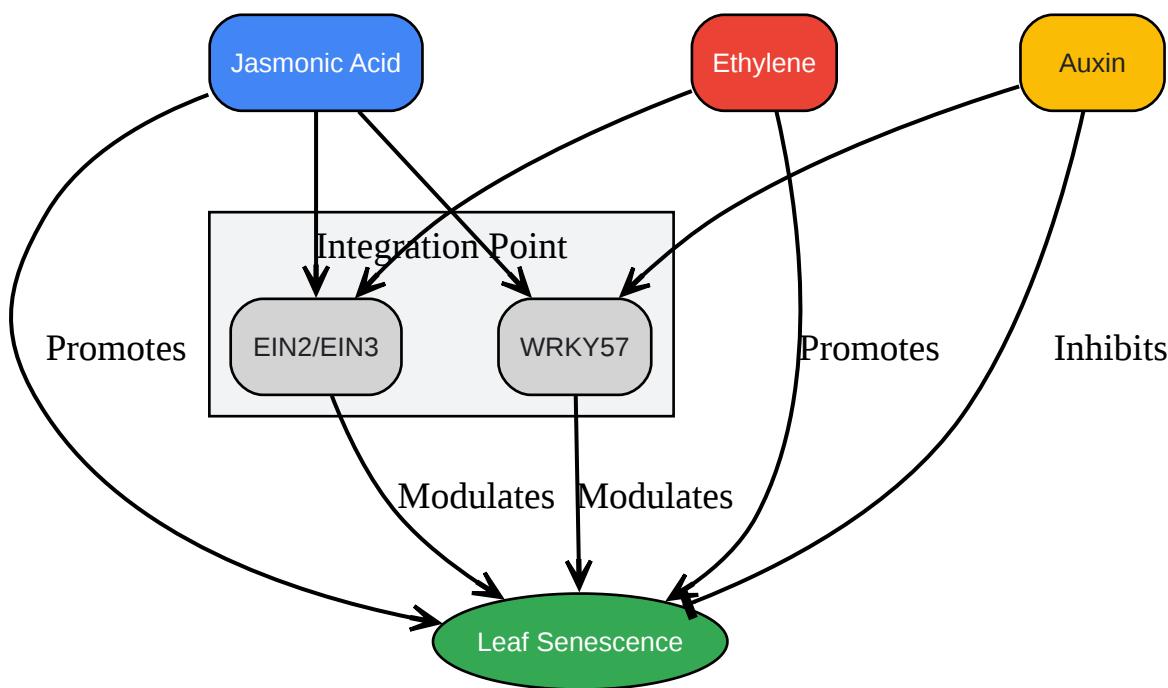
In contrast, Class I TCPs often act as repressors of JA responses and senescence.^{[10][11]} For example, TCP20 can inhibit the expression of LOX2.^[10] This antagonistic action between Class I and Class II TCPs allows for fine-tuned control over JA levels and the timing of senescence.

NAC and WRKY Transcription Factors: Integrating Multiple Signals

Other transcription factor families, such as NAC (NAM, ATAF1/2, and CUC2) and WRKY, also play significant roles in JA-mediated senescence. ORESARA1 (ORE1), a NAC transcription factor, is a key positive regulator of senescence that is upregulated by JA.^{[13][14][15]} ORE1 is involved in the crosstalk between JA, ethylene, and abscisic acid signaling pathways in promoting senescence.^[13]

WRKY transcription factors can act as both positive and negative regulators. For instance, WRKY57 functions as a repressor of JA-induced leaf senescence by directly suppressing the transcription of SAG12 and SEN4.^[16] Interestingly, WRKY57 integrates signals from both the JA and auxin pathways, highlighting the interconnectedness of hormonal regulation in senescence.^[16]

Hormonal Crosstalk in JA-Mediated Senescence


Jasmonic acid does not act in isolation. Its influence on senescence is intricately linked with other phytohormone signaling pathways, creating a complex regulatory network.^{[1][2][3][17]}

JA and Auxin: An Antagonistic Relationship

Auxin generally acts as a senescence inhibitor, and its interaction with the JA pathway is a key determinant of leaf longevity.[16] The transcription factor WRKY57 serves as a convergence point for these two pathways.[16] JAZ proteins (JAZ4 and JAZ8) and the AUX/IAA protein IAA29 competitively interact with WRKY57.[16] The balance of these interactions dictates the transcriptional activity of WRKY57 and, consequently, the rate of senescence progression.[16]

JA and Ethylene: A Synergistic Partnership

Ethylene is another potent promoter of senescence, and it often acts synergistically with JA.[4] The key ethylene signaling components, ETHYLENE INSENSITIVE 2 (EIN2) and EIN3/EIL1, are required for JA-induced senescence.[4] This indicates a high degree of co-dependence and interplay between the two pathways in orchestrating the senescence program.

[Click to download full resolution via product page](#)

Figure 2: Hormonal Crosstalk in JA-Mediated Senescence.

Experimental Protocols for Studying JA-Induced Senescence

To facilitate research in this area, we provide the following detailed protocols for key experiments. These methods are optimized for *Arabidopsis thaliana* but can be adapted for other plant species.

Jasmonic Acid-Induced Leaf Senescence Assay

This assay is fundamental for observing the phenotypic effects of JA on leaf senescence.

Materials:

- *Arabidopsis thaliana* plants (wild-type and relevant mutants)
- Methyl jasmonate (MeJA) stock solution (e.g., 50 mM in 100% ethanol)
- Petri dishes (9 cm)
- Filter paper
- Forceps
- Growth chambers or controlled environment rooms

Procedure:

- Excise healthy, fully expanded rosette leaves from 4- to 5-week-old *Arabidopsis* plants.
- Place two layers of filter paper in each Petri dish and moisten with 10 ml of sterile water or a solution of MeJA at the desired concentration (e.g., 50 μ M). A control with the corresponding concentration of ethanol should be included.
- Carefully place the detached leaves on the filter paper, ensuring good contact.
- Seal the Petri dishes with parafilm and incubate them in the dark at 22-24°C.
- Observe and document the progression of leaf yellowing and senescence over several days (typically 3-7 days).

Causality Behind Experimental Choices:

- Detached leaves: This method allows for the direct and uniform application of MeJA and isolates the leaf from systemic signals from the rest of the plant.
- Dark incubation: Darkness is a potent inducer of senescence and can synergize with JA, accelerating the phenotype and making it easier to observe within a shorter timeframe.

Quantification of Chlorophyll Content

Chlorophyll degradation is a primary hallmark of senescence. Its quantification provides a reliable measure of the progression of this process.

Materials:

- Leaf tissue (fresh or frozen)
- 80% acetone or dimethyl sulfoxide (DMSO)
- Spectrophotometer
- Microcentrifuge tubes
- Homogenizer or mortar and pestle

Procedure (using 80% acetone):

- Weigh approximately 100 mg of fresh leaf tissue.
- Homogenize the tissue in 2 ml of 80% acetone. A small amount of quartz sand can be added to aid in grinding with a mortar and pestle.[\[18\]](#)
- Transfer the homogenate to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes to pellet the debris.
- Carefully transfer the supernatant to a clean tube.
- Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.[\[19\]](#)[\[20\]](#)
- Calculate the chlorophyll concentration using the following equations (for 80% acetone):

- Chlorophyll a (mg/g FW) = $[12.7(A_{663}) - 2.69(A_{645})] \times V / (1000 \times W)$
- Chlorophyll b (mg/g FW) = $[22.9(A_{645}) - 4.68(A_{663})] \times V / (1000 \times W)$
- Total Chlorophyll (mg/g FW) = $[20.2(A_{645}) + 8.02(A_{663})] \times V / (1000 \times W)$ Where V is the final volume of the extract in ml, and W is the fresh weight of the tissue in grams.[\[19\]](#)

Data Presentation:

Genotype/Treatment	Total Chlorophyll (mg/g FW)	Standard Deviation
Wild-Type (Control)	2.15	0.12
Wild-Type (+MeJA)	0.87	0.09
coi1 Mutant (+MeJA)	2.05	0.15

Table 1: Example data for chlorophyll content in wild-type and coi1 mutant *Arabidopsis* leaves after MeJA-induced senescence.

Measurement of Reactive Oxygen Species (ROS)

ROS accumulation is a key event in JA-induced senescence. The luminol-based assay is a sensitive method for detecting H₂O₂.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Leaf discs (e.g., 4 mm diameter)
- 96-well white microplate
- Luminol stock solution
- Horseradish peroxidase (HRP) stock solution
- Plate-reading luminometer

Procedure:

- Collect leaf discs from plants and float them on sterile water in a Petri dish overnight in the dark to reduce wound-induced ROS.[22]
- The next day, transfer each leaf disc to a well of a 96-well white plate containing 100 µl of sterile water.
- Prepare a reaction solution containing luminol (e.g., final concentration of 20 µM) and HRP (e.g., final concentration of 10 µg/ml).
- Use a luminometer with an injector to add 100 µl of the reaction solution to each well.
- Immediately begin measuring luminescence over a time course (e.g., every 2 minutes for 60 minutes). The output is typically in Relative Light Units (RLU).[21]

Self-Validating System:

- This protocol should include negative controls (e.g., water instead of a JA-related elicitor) and positive controls (e.g., a known PAMP like flg22 that induces a strong ROS burst).[21] [22] This validates that the system is responsive and that the observed ROS production is specific to the treatment.

Gene Expression Analysis by qRT-PCR

Analyzing the expression of SAGs and JA-responsive genes provides molecular evidence of senescence.

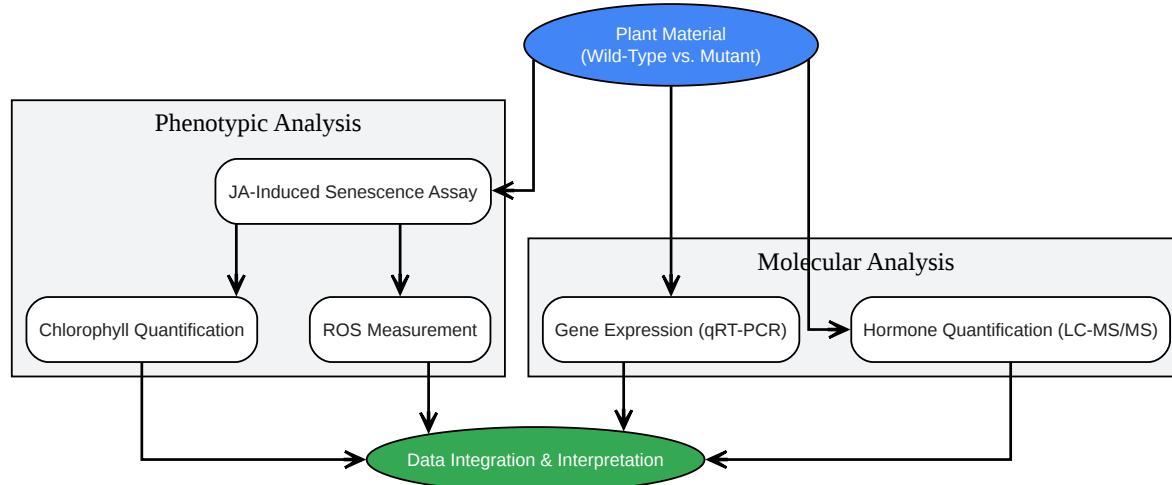
Materials:

- RNA extraction kit suitable for plant tissues
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green-based)
- Gene-specific primers for target genes (e.g., SAG12, LOX2) and reference genes (e.g., ACTIN2)
- Real-time PCR system

Procedure:

- RNA Extraction: Extract total RNA from leaf tissue flash-frozen in liquid nitrogen. Ensure high-quality RNA with an A260/280 ratio of ~2.0.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.[24]
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and SYBR Green master mix. Include no-template controls (NTC) for each primer pair.[24]
- qPCR Program: Run the reactions in a real-time PCR machine with a standard program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min). Include a melting curve analysis at the end to verify product specificity.[24]
- Data Analysis: Calculate the relative expression of target genes using the $\Delta\Delta Ct$ method, normalizing to the expression of a stable reference gene.[25][26][27][28]

Phytohormone Quantification by LC-MS/MS


Accurate quantification of endogenous JA levels is crucial for correlating hormonal changes with senescence phenotypes.

Materials:

- Plant tissue
- Extraction solvent (e.g., methanol:isopropanol:acetic acid)[29][30]
- Internal standards (e.g., deuterated JA)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[29][30][31][32][33]

Procedure:

- Extraction: Homogenize frozen plant tissue in a pre-chilled extraction solvent containing internal standards.[29][31][33]
- Purification: Centrifuge the extract and purify the supernatant using an SPE cartridge to remove interfering compounds.[33]
- Analysis: Analyze the purified extract using an LC-MS/MS system. The liquid chromatography step separates the different phytohormones, and the tandem mass spectrometry allows for their specific and sensitive detection and quantification based on their mass-to-charge ratio and fragmentation patterns.[29][30][33]
- Quantification: Create a standard curve using known concentrations of the phytohormone of interest to calculate its absolute concentration in the plant tissue.[29][30]

[Click to download full resolution via product page](#)

Figure 3: Integrated Experimental Workflow.

Conclusion and Future Perspectives

Jasmonic acid is unequivocally a central player in the complex process of plant senescence. The core signaling module of COI1-JAZ-MYC2 provides a framework for understanding how the JA signal is perceived and transduced, while the diverse families of downstream transcription factors illustrate the intricate transcriptional reprogramming that occurs during senescence. The extensive crosstalk with other hormonal pathways, particularly auxin and ethylene, highlights the integrated nature of developmental regulation in plants.

The protocols provided in this guide offer a robust toolkit for researchers to dissect the molecular underpinnings of JA-mediated senescence. Future research will likely focus on identifying novel components of the JA signaling network, further unraveling the complexities of hormonal crosstalk, and translating this fundamental knowledge to improve crop yield and post-harvest longevity. By continuing to explore the multifaceted role of **jasmonic acid**, we can gain deeper insights into the fundamental processes that govern the plant life cycle.

References

- Albert, M., et al. (2015). Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces. *Bio-protocol*, 5(6), e1421. [\[Link\]](#)
- Danisman, S., et al. (2012). Arabidopsis Class I and Class II TCP Transcription Factors Regulate **Jasmonic Acid** Metabolism and Leaf Development Antagonistically. *The Plant Cell*, 24(1), 295-308. [\[Link\]](#)
- de Souza, L. P., & Lira, B. S. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). *protocols.io*. [\[Link\]](#)
- Katiyar, A. (2021). Role of TCP transcription factors in seedling development, leaf morphogenesis and senescence in *Arabidopsis thaliana*. *etd@IISc*. [\[Link\]](#)
- Manassero, N. G. U., et al. (2013). The *Arabidopsis thaliana* TCP transcription factors: A broadening horizon beyond development. *Plant Signaling & Behavior*, 8(1), e22411. [\[Link\]](#)
- Hu, H., et al. (2022). Detection of Reactive Oxygen Species Using H2DCFDA Probe in Plant. *Chinese Bulletin of Botany*, 57(3), 320-326. [\[Link\]](#)
- Unknown Author. (n.d.).
- MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL MSU_MSMC_003 version 1.1: Extraction of phytohormones for subsequent LC/MS/MS analysis.
- Poorter, H., & de Jong-Van Berkel, Y. (n.d.).
- de Souza, L. P., & Lira, B. S. (2019). phytohormone profiling by liquid chromatography coupled to mass spectrometry lc/ms v.1. *protocols.io*. [\[Link\]](#)
- Unknown Author. (n.d.). Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. Unknown Source. [\[Link\]](#)

- Palta, J. P. (n.d.). Leaf Chlorophyll Content. University of Wisconsin–Madison, Department of Horticulture. [\[Link\]](#)
- Svetlova, N., et al. (2023). Extraction and Quantification of Phytohormones Using LC–MS/MS. *Bio-protocol*, 13(24), e4893. [\[Link\]](#)
- Kim, J. H., et al. (2009). Three positive regulators of leaf senescence in *Arabidopsis*, ORE1, ORE3 and ORE9, play roles in crosstalk among multiple hormone-mediated senescence pathways. *Journal of Experimental Botany*, 60(13), 3815-3826. [\[Link\]](#)
- Berthold Technologies. (n.d.). Measurement of Reactive Oxygen Species (ROS) in *Arabidopsis* and *N. benthamiana* plants.
- Li, Y., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. *Bio-protocol*, 12(19), e4519. [\[Link\]](#)
- Lee, S., et al. (2021). Measurement of reactive oxygen species production by luminol-based assay in *Nicotiana benthamiana*, *Arabidopsis thaliana* and *Brassica rapa* ssp. *rapa*. *Plant Methods*, 17(1), 108. [\[Link\]](#)
- Various Authors. (2019). What is the best way to measure the chlorophyll content in the leaves?
- Various Authors. (2015). How could I quantitatively measure reactive oxygen species in plants?
- Nicolas, M., & Cubas, P. (2016). TCP Transcription Factors at the Interface between Environmental Challenges and the Plant's Growth Responses. *Journal of Experimental Botany*, 67(4), 1123-1135. [\[Link\]](#)
- Nicolas, M., et al. (2017). TCP Transcription Factors in Plant Reproductive Development: Juggling Multiple Roles. *Plants*, 6(4), 52. [\[Link\]](#)
- Kim, J. J., et al. (2015). To grow old: regulatory role of ethylene and **Jasmonic acid** in senescence. *Frontiers in Plant Science*, 6, 20. [\[Link\]](#)
- Depuydt, S., & De Rycke, R. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. *Methods in Molecular Biology*, 2065, 105-118. [\[Link\]](#)
- Schnable Lab. (n.d.). QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I).
- Casu, R. E., et al. (2012). The Quantitative Real-Time Polymerase Chain Reaction for the Analysis of Plant Gene Expression. In *Plant Gene Expression Analysis* (pp. 95-114). Humana Press. [\[Link\]](#)
- Chandler, J. W. (2011). Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues. *Methods in Molecular Biology*, 779, 15-28. [\[Link\]](#)
- He, Y., et al. (2002). Evidence Supporting a Role of **Jasmonic Acid** in *Arabidopsis* Leaf Senescence. *Plant Physiology*, 128(3), 876-884. [\[Link\]](#)
- Yang, J., et al. (2019). The Crosstalks Between **Jasmonic Acid** and Other Plant Hormone Signaling Highlight the Involvement of **Jasmonic Acid** as a Core Component in Plant Response to Biotic and Abiotic Stresses. *Frontiers in Plant Science*, 10, 1349. [\[Link\]](#)

- Van Hiel, M. B., et al. (2011). Quantitative real-time PCR-based analysis of gene expression. *Methods in Enzymology*, 500, 99-109. [\[Link\]](#)
- Rauf, M., et al. (2013). ORE1 balances leaf senescence against maintenance by antagonizing G2-like-mediated transcription. *EMBO Reports*, 14(4), 382-388. [\[Link\]](#)
- Wasternack, C., & Hause, B. (2020). Crosstalk with **Jasmonic Acid** Integrates Multiple Responses in Plant Development. *International Journal of Molecular Sciences*, 21(1), 305. [\[Link\]](#)
- Gao, F., et al. (2020). KIRA1 and ORESARA1 terminate flower receptivity by promoting cell death in the stigma of *Arabidopsis*. *eLife*, 9, e60673. [\[Link\]](#)
- Wasternack, C., & Song, S. (2017). **Jasmonic Acid** Signaling and Molecular Crosstalk with Other Phytohormones. *Journal of Experimental Botany*, 68(6), 1361-1369. [\[Link\]](#)
- Wasternack, C., & Hause, B. (2020). Crosstalk with **Jasmonic Acid** Integrates Multiple Responses in Plant Development. *International Journal of Molecular Sciences*, 21(1), 305. [\[Link\]](#)
- Wasternack, C., & Hause, B. (2020). Crosstalk with **Jasmonic Acid** Integrates Multiple Responses in Plant Development. *International Journal of Molecular Sciences*, 21(1), 305. [\[Link\]](#)
- He, Y., et al. (2002). Evidence Supporting a Role of **Jasmonic Acid** in *Arabidopsis* Leaf Senescence. *Plant Physiology*, 128(3), 876-884. [\[Link\]](#)
- Qi, T., et al. (2017). Jasmonate regulates leaf senescence and tolerance to cold stress: crosstalk with other phytohormones. *Journal of Experimental Botany*, 68(6), 1361-1369. [\[Link\]](#)
- He, Y., et al. (2002). Evidence supporting a role of **jasmonic acid** in *Arabidopsis* leaf senescence. *Plant Physiology*, 128(3), 876-884. [\[Link\]](#)
- Jiang, Y., et al. (2014). *Arabidopsis* WRKY57 Functions as a Node of Convergence for **Jasmonic Acid**– and Auxin-Mediated Signaling in **Jasmonic Acid**–Induced Leaf Senescence. *The Plant Cell*, 26(1), 230-245. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [PDF] Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development | Semantic Scholar [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. *Frontiers* | To grow old: regulatory role of ethylene and jasmonic acid in senescence [frontiersin.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. Evidence Supporting a Role of Jasmonic Acid in Arabidopsis Leaf Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arabidopsis Class I and Class II TCP Transcription Factors Regulate Jasmonic Acid Metabolism and Leaf Development Antagonistically - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of TCP transcription factors in seedling development, leaf morphogenesis and senescence in *Arabidopsis thaliana* [etd.iisc.ac.in]
- 12. The *Arabidopsis thaliana* TCP transcription factors: A broadening horizon beyond development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. ORE1 balances leaf senescence against maintenance by antagonizing G2-like-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KIRA1 and ORESARA1 terminate flower receptivity by promoting cell death in the stigma of *Arabidopsis* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. *Arabidopsis* WRKY57 Functions as a Node of Convergence for Jasmonic Acid- and Auxin-Mediated Signaling in Jasmonic Acid-Induced Leaf Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 18. [prometheusprotocols.net](https://www.prometheusprotocols.net) [prometheusprotocols.net]
- 19. [uae.ac.ae](https://www.uae.ac.ae) [uae.ac.ae]
- 20. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 21. [bio-protocol.org](https://www.bio-protocol.org) [bio-protocol.org]

- 22. berthold.com [berthold.com]
- 23. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 24. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 25. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Quantitative Real-Time Polymerase Chain Reaction for the Analysis of Plant Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 27. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 28. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 30. protocols.io [protocols.io]
- 31. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 32. 4.6. Extraction and Quantification of Phytohormones Using LC–MS/MS [bio-protocol.org]
- 33. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Jasmonic Acid in Orchestrating Plant Senescence: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030624#jasmonic-acid-s-contribution-to-plant-senescence-processes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com